molecular formula C13H11F3N4O3 B2953870 Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338418-85-2

Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2953870
CAS No.: 338418-85-2
M. Wt: 328.251
InChI Key: MDCJRJYAGXGFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative featuring a hydrazino group at position 4, a trifluoromethyl-substituted phenyl ring at position 1, and a methyl ester at position 3. The hydrazino group (-NH-NH₂) confers nucleophilic reactivity, enabling interactions with carbonyl groups (e.g., forming hydrazones), while the trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 4-hydrazinyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-23-12(22)11-9(18-17)6-10(21)20(19-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,18H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCJRJYAGXGFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1NN)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10F3N3O3
  • Molecular Weight : 331.23 g/mol
  • CAS Number : 129109-18-8

The compound's biological activity is attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates interactions with biological targets. The hydrazine moiety is known for its ability to form stable complexes with various biomolecules, influencing enzyme activities and cellular processes.

Biological Activities

  • Enzyme Inhibition :
    • Studies have shown that compounds with hydrazine and trifluoromethyl groups exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are targets for Alzheimer's disease treatment. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition with IC50 values ranging from 5.4 μM to 10.4 μM against AChE .
  • Antimicrobial Activity :
    • The compound has been evaluated for antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of the trifluoromethyl group enhances its efficacy against resistant strains .
  • Antioxidant Properties :
    • In vitro studies indicate that this compound exhibits antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for mitigating cellular damage in various diseases .

Case Study 1: Inhibition of Cholinesterases

A study focused on the structure-activity relationship (SAR) of hydrazone derivatives showed that modifications at specific positions significantly affected enzyme inhibition rates. Methyl 4-hydrazino derivatives were found to be potent inhibitors of AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of related compounds highlighted their effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains. The incorporation of the trifluoromethyl group was pivotal in enhancing the antimicrobial activity .

Data Table

Activity Type Target IC50 Values (μM) Reference
Enzyme InhibitionAChE5.4 - 10.4
Enzyme InhibitionBuChE7.7 - 9.9
Antimicrobial ActivityVarious BacteriaVaries
Antioxidant ActivityFree Radical ScavengingModerate

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 critically influences electronic properties and reactivity:

Compound Name (CAS) Position 4 Substituent Key Properties Reference
Target Compound Hydrazino (-NH-NH₂) Nucleophilic; forms hydrazones; potential for metal coordination
Methyl 4-hydroxy-6-oxo-... (121582-55-6) Hydroxy (-OH) Less reactive; participates in hydrogen bonding; higher polarity
Ethyl 6-oxo-4-(trifluoromethyl)-... (478067-01-5) Trifluoromethyl (-CF₃) Strong electron-withdrawing; enhances stability and lipophilicity
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-... (338395-91-8) Sulfanyl (-S-CH₂COOMe) Thioether linkage; potential for redox activity or metal interaction

Analysis :

  • The hydrazino group in the target compound offers unique reactivity compared to the hydroxy group in 121582-55-6, which is more polar but less nucleophilic .
  • The sulfanyl substituent in 338395-91-8 introduces sulfur-based chemistry, which may enhance metal-binding capacity or modulate pharmacokinetics .

Ester Group Modifications

The ester group at position 3 affects lipophilicity and hydrolysis kinetics:

Compound Name (CAS) Ester Group Molecular Weight Predicted LogP* Reference
Target Compound Methyl 420.34 ~2.1 (estimated)
4-Hydroxy-6-oxo-...carboxylic acid (121582-64-7) None (acid) 406.28 ~1.3
Ethyl 6-oxo-4-(trifluoromethyl)-... (478067-01-5) Ethyl 434.31 ~3.0

Analysis :

  • The methyl ester in the target compound balances moderate lipophilicity (logP ~2.1) and hydrolysis resistance compared to the ethyl ester in 478067-01-5 (logP ~3.0) .
  • The carboxylic acid derivative (121582-64-7) is more polar, favoring aqueous solubility but limiting membrane permeability .

Aromatic Ring Modifications

Variations in the phenyl ring substituents alter electronic and steric profiles:

Compound Name (CAS) Phenyl Substituent Electronic Effect Key Impact Reference
Target Compound 3-(Trifluoromethyl) Electron-withdrawing Enhances metabolic stability
Methyl 1-(4-methoxyphenyl)-6-oxo-... (121582-61-4) 4-Methoxy Electron-donating Increases solubility; may reduce activity
Methyl 5-cyano-1-(4-fluorophenyl)-... (339018-13-2) 4-Fluoro Moderate electron-withdrawing Improves binding affinity

Analysis :

  • The 3-trifluoromethyl group in the target compound provides strong electron withdrawal, stabilizing the aromatic system and resisting oxidative metabolism .
  • The 4-fluoro substituent in 339018-13-2 balances electronic effects, improving target affinity without excessive hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.